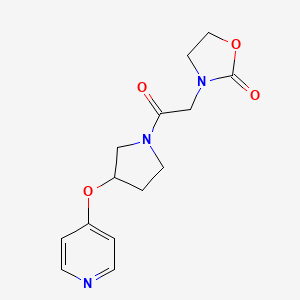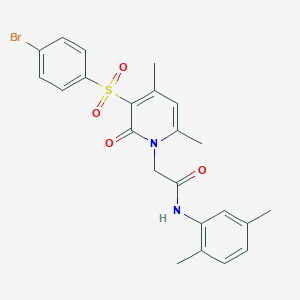
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide, also known as BTCP, is a synthetic compound that belongs to the indole family of chemicals. BTCP is a potent and selective dopamine reuptake inhibitor that has been used in scientific research for its psychoactive effects.
Mecanismo De Acción
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting the dopamine transporter, 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide are primarily related to its effects on the dopamine system. Increased dopamine activity in the brain has been associated with a range of effects, including increased locomotor activity, increased reward-seeking behavior, and increased sensitivity to drugs of abuse. However, the specific effects of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide can vary depending on the dose, route of administration, and individual differences in brain chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide in lab experiments is its potency and selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine reuptake inhibition without affecting other neurotransmitter systems. However, the psychoactive effects of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide may also limit its usefulness in certain types of experiments, particularly those involving human subjects.
Direcciones Futuras
There are several potential future directions for research on 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide. One area of interest is the development of new compounds that are more selective for the dopamine transporter and have fewer psychoactive effects. Another area of interest is the use of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide in studies on the role of the dopamine system in psychiatric disorders such as depression and schizophrenia. Finally, 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide may also be useful in studies on the neurobiology of drug addiction and the development of new treatments for substance use disorders.
Métodos De Síntesis
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 1-cyanocyclopentylamine with benzyl chloride to form 1-benzyl-1-cyanocyclopentane. This intermediate is then reacted with indole-3-carboxylic acid to form 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide has been used in scientific research as a tool to study the dopamine system in the brain. It is often used in animal studies to investigate the effects of dopamine reuptake inhibition on behavior and neurochemistry. 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide has also been used in studies on drug abuse and addiction.
Propiedades
IUPAC Name |
1-benzyl-N-(1-cyanocyclopentyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c23-16-22(12-6-7-13-22)24-21(26)19-15-25(14-17-8-2-1-3-9-17)20-11-5-4-10-18(19)20/h1-5,8-11,15H,6-7,12-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKHBIGMINZLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate](/img/structure/B2639966.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)


![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)
![Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2639977.png)





![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2639988.png)